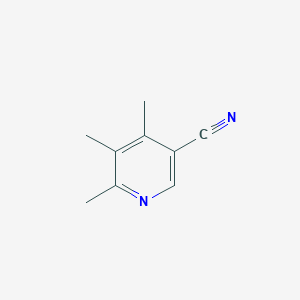

4,5,6-Trimethylnicotinonitrile

Description

BenchChem offers high-quality 4,5,6-Trimethylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6-Trimethylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-7(2)9(4-10)5-11-8(6)3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNLITDNJNIXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile & Process Engineering Guide: 4,5,6-Trimethylnicotinonitrile

Topic: Solubility of 4,5,6-Trimethylnicotinonitrile in Polar Aprotic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

4,5,6-Trimethylnicotinonitrile (CAS: 847154-74-9 / 132813-13-1 derivatives) represents a distinct class of polysubstituted pyridines often utilized as intermediates in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its solubility profile is governed by a competition between the lipophilic trimethyl-substituted aromatic core and the highly polar cyano (nitrile) functionality.

This guide provides a technical analysis of its solubility behavior, specifically focusing on polar aprotic solvents (DMSO, DMF, NMP) which serve as the primary media for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions involving this scaffold. Understanding these parameters is critical for optimizing reaction yield, work-up efficiency, and crystallization processes.

Physicochemical Characterization & Theoretical Modeling

To predict solubility behavior accurately without exhaustive empirical testing, we apply Hansen Solubility Parameters (HSP) .[1][2] The molecule consists of a pyridine ring (electron-deficient), three methyl groups (hydrophobic/dispersive), and a nitrile group (strong dipole).

Structural Analysis

-

Core: Pyridine Ring (π-deficient aromatic system).

-

Lipophilic Domain: Positions 4, 5, 6 carry methyl groups, significantly increasing the Dispersion (

) forces compared to unsubstituted nicotinonitrile. -

Polar Domain: Position 3 carries a nitrile group (-CN), creating a strong permanent dipole, increasing Polarity (

) . -

H-Bonding: The molecule acts purely as a Hydrogen Bond Acceptor (HBA) via the pyridine nitrogen and the nitrile nitrogen. It lacks Hydrogen Bond Donors (HBD), resulting in a low H-Bonding (

) parameter.

Estimated Hansen Solubility Parameters (HSP)

Based on Group Contribution Methods (Van Krevelen/Hoftyzer) relative to 2-picoline and nicotinonitrile:

| Parameter | Estimated Value ( | Physical Interpretation |

| ~18.5 - 19.5 | High affinity for aromatic/aliphatic interactions. | |

| ~11.0 - 13.0 | Strong dipole interactions due to -CN group. | |

| ~5.5 - 7.0 | Low self-association; requires protic solvents or dipole-dipole partners. |

Implication: The "Like Dissolves Like" rule suggests that solvents with high Dipole moments and moderate Dispersion forces—specifically Polar Aprotics —will be the most effective solubilizers.

Solubility Landscape in Polar Aprotic Solvents

The following data categorizes solvents based on their interaction efficiency with 4,5,6-Trimethylnicotinonitrile.

Primary Solvents (High Solubility)

These solvents are recommended for reaction media and preparing high-concentration stock solutions (>100 mg/mL).

| Solvent | Dielectric Constant ( | Interaction Mechanism | Application |

| DMSO (Dimethyl Sulfoxide) | 46.7 | Strong Dipole-Dipole interaction; Solvates the electron-deficient ring. | Preferred: Reaction solvent for |

| DMF (Dimethylformamide) | 36.7 | Excellent solvation of the nitrile group; disrupts lattice energy effectively. | Peptide coupling; High-temp synthesis. |

| NMP (N-Methyl-2-pyrrolidone) | 32.2 | High boiling point; solubilizes recalcitrant crystalline forms. | Scale-up processes; Polymer synthesis. |

| DMAc (Dimethylacetamide) | 37.8 | Similar to DMF but higher thermal stability. | Alternative to DMF for high-temp reflux. |

Secondary & Anti-Solvents

Understanding where the compound does not dissolve is crucial for purification (crystallization).

-

Moderate Solubility (Temperature Dependent): Acetone, Acetonitrile, Ethanol (Hot).

-

Anti-Solvents (Precipitation Media): Water (High

mismatch), Hexane (Low

Visualization: Solvation Mechanism

The diagram below illustrates the mechanistic interaction between DMSO and the target molecule.

Caption: Mechanistic view of DMSO solvating the nitrile dipole and methyl dispersion domains.

Experimental Protocol: Gravimetric Solubility Determination

To generate empirical data for your specific batch or derivative, follow this self-validating "Saturation Shake-Flask" protocol.

Reagents & Equipment

-

Solute: 4,5,6-Trimethylnicotinonitrile (Purity >98%).

-

Solvent: Anhydrous DMSO or DMF (HPLC Grade).

-

Equipment: Thermomixer, 0.22 µm PTFE Syringe Filters, Analytical Balance (d=0.01 mg).

Step-by-Step Workflow

-

Preparation: Add excess solid (~500 mg) to 1.0 mL of solvent in a sealed amber vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours at 750 RPM.

-

Check Point: If the solution becomes clear, add more solid until a visible precipitate remains.

-

-

Filtration: Stop agitation and let stand for 1 hour. Filter the supernatant using a pre-warmed syringe and 0.22 µm PTFE filter.

-

Quantification (Gravimetric):

-

Pipette exactly 0.5 mL of filtrate into a pre-weighed tared vial (

). -

Weigh the vial + liquid (

). -

Evaporate solvent (Vacuum oven at 50°C for acetone/ethanol; Lyophilization recommended for DMSO).

-

Weigh the dried residue (

).

-

-

Calculation:

Workflow Diagram

Caption: Standardized Saturation Shake-Flask protocol for solubility determination.

Process Engineering Applications

Reaction Solvent Selection

For nucleophilic substitutions (e.g., replacing a leaving group at the 2-position), DMSO is the superior choice over alcohols.

-

Reasoning: DMSO solvates cations (e.g.,

from

Purification Strategy (Anti-Solvent Crystallization)

A "Crash-out" method is highly effective for this compound due to the stark solubility difference between DMSO and Water.

-

Dissolve crude 4,5,6-Trimethylnicotinonitrile in minimal warm DMSO.

-

Filter to remove insoluble mechanical impurities.

-

Slow Addition of Water (Anti-solvent) with vigorous stirring.

-

Ratio: Target a 1:5 (DMSO:Water) final ratio.

-

-

Result: The hydrophobic methyl groups force the molecule out of solution as the water content increases, yielding high-purity crystals.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

PubChem. (n.d.). Compound Summary: 4,5,6-Trimethylnicotinonitrile.[3] National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). Solubility of Pyridine Derivatives. Technical Library.

Sources

Technical Guide: Strategic Synthesis and Functionalization of Polysubstituted Pyridine Derivatives

Executive Summary

The pyridine moiety remains a "privileged scaffold" in modern medicinal chemistry, present in over 54 FDA-approved small molecules between 2014 and 2023. Its ubiquity stems from its dual utility: it serves as a robust hydrogen-bond acceptor in kinase hinge regions (e.g., Imatinib, Sorafenib) and acts as a bioisostere for benzene to modulate lipophilicity and metabolic stability.

This technical guide moves beyond basic textbook definitions to address the critical challenge in current drug discovery: Regioselective Polysubstitution . While C2-functionalization is thermodynamically accessible, accessing the distal C3, C4, and C5 positions with high precision requires advanced synthetic architectures. This guide details two divergent methodologies—De Novo Multicomponent Assembly and Late-Stage C-H Functionalization—providing researchers with a decision matrix for scaffold construction.

Part 1: Structural Significance & Pharmacophore Logic[1]

The pyridine ring is electron-deficient (

The "Hinge Binder" Effect

In kinase inhibitors, the pyridine nitrogen often functions as a critical H-bond acceptor.

-

C2/C6 Positions: Steric gatekeepers. Substituents here often dictate the torsional angle relative to connected aryl rings (e.g., biaryl systems), influencing selectivity between kinase isoforms.

-

C3/C5 Positions: "Solubility Vectors." These distal positions are ideal for attaching solubilizing groups (morpholines, piperazines) that protrude into the solvent-exposed regions of the ATP binding pocket.

Table 1: Comparative SAR Analysis of Pyridine-Based Drugs

| Drug Name | Primary Target | Pyridine Role | Key Substitution Pattern |

| Sorafenib | VEGFR/PDGFR | H-bond Acceptor | C4-O-Aryl ether linkage (biaryl ether) |

| Ivosidenib | IDH1 | Pharmacophore Core | Polysubstituted (C2, C4, C6) for shape complementarity |

| Delafloxacin | Bacterial Topoisomerase | Electronic Modulator | C3-F, C5-Cl (Halogen effects on pKa) |

| Lorlatinib | ALK/ROS1 | Macrocyclization Anchor | Fused pyridine system for conformational rigidity |

Part 2: Synthetic Architectures & Decision Logic

High-value polysubstituted pyridines are synthesized via two primary logic gates: Convergent Assembly (building the ring) or Divergent Functionalization (decorating the ring).

Diagram 1: Strategic Synthesis Decision Tree

This flow illustrates the selection criteria between Multicomponent Reactions (MCR) and C-H Activation based on target complexity.

Caption: Decision matrix for selecting between De Novo ring construction (MCR) and Late-Stage Functionalization based on scaffold novelty and substitution patterns.

Part 3: Validated Experimental Protocols

Protocol A: Green One-Pot Synthesis of Polysubstituted Pyridines

Context: Traditional Hantzsch synthesis often yields 1,4-dihydropyridines requiring a separate oxidation step. This modern "pseudo-four-component" protocol uses ammonium acetate to drive in situ aromatization, eliminating the need for external oxidants like HNO₃ or DDQ.

Mechanism: Condensation of aldehyde with 1,3-dicarbonyl

Reagents:

-

Aryl Aldehyde (1.0 equiv)

-

Acetophenone derivative (1.0 equiv)

-

Ethyl Cyanoacetate (1.0 equiv)

-

Ammonium Acetate (

) (1.5 - 2.0 equiv) -

Solvent: Ethanol (EtOH) or Water (with surfactant)

Step-by-Step Workflow:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aryl aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (15 mL).

-

Activate: Add Ammonium Acetate (15 mmol). Stir at room temperature for 10 minutes to initiate imine/enamine formation.

-

Addition: Add the acetophenone derivative (10 mmol).

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Checkpoint: Monitor reaction progress via TLC (30% EtOAc/Hexane). The disappearance of the aldehyde spot indicates completion. -

Precipitation: Cool the reaction mixture to room temperature. Pour the contents onto crushed ice (50 g) with vigorous stirring.

-

Isolation: The solid product precipitates out. Filter under vacuum using a Buchner funnel.

-

Purification: Recrystallize from hot Ethanol/Water (9:1).

-

Validation: Purity is confirmed by sharp Melting Point range and

NMR (absence of aliphatic aldehyde proton at

-

Protocol B: Pd-Catalyzed C-H Arylation (Ligand-Directed)

Context: For installing aryl groups at the C2 position of an existing pyridine core.

Reagents:

-

Pyridine substrate (1.0 equiv)

-

Aryl Iodide (1.5 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

or specialized phosphine ligands -

Base:

(2.0 equiv) - Critical for halide abstraction

Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Mix: Add Pyridine, Aryl Iodide,

, and -

Solvent: Add anhydrous DMF or Dioxane.

-

Heat: Stir at

for 12 hours. -

Workup: Filter through a Celite pad to remove silver salts. Concentrate and purify via column chromatography.

Part 4: Advanced Mechanistic Insight (C-H Activation)

Direct functionalization of pyridine is difficult due to nitrogen coordination poisoning the metal catalyst. Modern strategies overcome this by using the nitrogen as a Directing Group (DG) or by blocking the nitrogen with an N-oxide.

Diagram 2: C-H Activation Selectivity Logic

This diagram visualizes how different catalytic systems target specific ring positions.

Caption: Mechanistic divergence in Pyridine C-H functionalization. N-coordination drives C2 selectivity, while sterics and radical pathways drive C3/C4 selectivity.

Part 5: Future Outlook

The field is shifting toward Flow Chemistry and Photoredox Catalysis . Flow reactors allow for the safe handling of hazardous intermediates (like diazonium salts) often used to functionalize pyridines. Furthermore, "Late-Stage Heterocyclic Functionalization" (LSHF) libraries are being built to screen pyridine derivatives directly on DNA-encoded libraries, accelerating the hit-to-lead process.

References

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: PubMed Central (PMC) URL:[Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Source: PubMed Central (PMC) URL:[Link]

-

C–H Functionalization of Pyridines. Source: ResearchGate / Organic & Biomolecular Chemistry URL:[Link]

-

Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Source: New Journal of Chemistry (RSC) URL:[Link]

An In-depth Technical Guide to the Crystal Packing and Intermolecular Interactions of 4,5,6-Trimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal packing and intermolecular interactions of 4,5,6-trimethylnicotinonitrile, a polysubstituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of a published crystal structure for this specific molecule, this guide leverages established principles of crystal engineering and draws parallels from the crystallographic data of analogous substituted nicotinonitriles and pyridines. The document elucidates the probable hierarchy of intermolecular forces, including π-π stacking, C-H···N hydrogen bonds, and van der Waals interactions, that are expected to govern the supramolecular assembly of 4,5,6-trimethylnicotinonitrile in the solid state. Furthermore, a detailed hypothetical model of its crystal packing is presented. To facilitate further experimental investigation, this guide also outlines a plausible synthetic methodology and general protocols for the crystallization of this compound.

Introduction: The Significance of Crystal Engineering in Substituted Pyridines

The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a delicate balance of intermolecular forces. Understanding and predicting these interactions is a cornerstone of crystal engineering, a field with profound implications for the physicochemical properties of materials, including solubility, melting point, stability, and bioavailability. For drug development professionals, controlling the crystalline form of an active pharmaceutical ingredient (API) is critical for ensuring consistent efficacy and safety.

4,5,6-Trimethylnicotinonitrile presents an intriguing case study. As a derivative of nicotinonitrile, it possesses a polar pyridine ring and a nitrile group, both of which can participate in a variety of non-covalent interactions. The presence of three methyl groups introduces steric considerations and additional opportunities for weaker C-H based interactions, further influencing the overall crystal packing. This guide aims to provide a predictive framework for understanding the supramolecular chemistry of this molecule.

A Predictive Analysis of Intermolecular Interactions in 4,5,6-Trimethylnicotinonitrile

Based on the functional groups present in 4,5,6-trimethylnicotinonitrile, several key intermolecular interactions are anticipated to play a significant role in its crystal packing.

π-π Stacking Interactions of the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it an ideal candidate for π-π stacking interactions. These interactions, arising from a combination of electrostatic and dispersion forces, are a major driving force in the packing of many aromatic molecules.[1][2] In substituted pyridines, the geometry of π-π stacking can be either face-to-face or offset (displaced).[3] Theoretical studies on pyridine dimers have shown that antiparallel-displaced geometries are often the most stable.[3] The presence of methyl substituents on the pyridine ring of 4,5,6-trimethylnicotinonitrile will likely introduce steric hindrance, potentially favoring an offset stacking arrangement to minimize repulsion between the methyl groups of adjacent molecules. The centroid-to-centroid distances in such interactions typically range from 3.3 to 3.8 Å.[4]

C-H···N Hydrogen Bonds: A Key Directional Force

The nitrile group is a well-established hydrogen bond acceptor.[5] While 4,5,6-trimethylnicotinonitrile lacks classical hydrogen bond donors (like O-H or N-H), the methyl groups and the aromatic C-H of the pyridine ring can act as weak hydrogen bond donors, forming C-H···N interactions. These interactions, although weaker than conventional hydrogen bonds, are highly directional and play a crucial role in determining the overall crystal architecture.[6] It is anticipated that the nitrogen atom of the nitrile group will be a primary acceptor for these interactions.

Dipole-Dipole Interactions

The nitrile group possesses a strong dipole moment, and the pyridine ring also has a significant dipole. These dipoles will lead to dipole-dipole interactions, which are long-range forces that contribute to the overall cohesive energy of the crystal lattice.[5] Molecules will likely arrange themselves to optimize the alignment of these dipoles, with the positive end of one molecule attracting the negative end of a neighbor.

Van der Waals Forces

Dispersion forces, a component of van der Waals forces, are ubiquitous and will contribute significantly to the crystal packing of 4,5,6-trimethylnicotinonitrile. The collective effect of these weak, non-directional forces, particularly from the methyl groups, will be a significant factor in the overall stability of the crystal lattice.

The interplay of these interactions is visually summarized in the following logical relationship diagram:

Caption: Key intermolecular interactions governing the crystal packing of 4,5,6-Trimethylnicotinonitrile.

Hypothetical Crystal Packing Model

Based on the analysis of intermolecular forces, a hypothetical model for the crystal packing of 4,5,6-trimethylnicotinonitrile can be proposed. It is likely that the crystal structure will feature layers of molecules arranged in an antiparallel fashion to optimize both π-π stacking and dipole-dipole interactions. Within these layers, C-H···N hydrogen bonds involving the nitrile group and methyl/aromatic C-H donors will likely link adjacent molecules, forming a two-dimensional network. These layers would then stack upon one another, held together by weaker van der Waals forces.

The steric bulk of the three methyl groups is expected to create significant undulations in these layers, leading to a packing arrangement that is not perfectly planar. This could result in a monoclinic or orthorhombic crystal system, which are common for substituted pyridines.[7]

Experimental Methodologies

To validate the predictive model presented in this guide, experimental determination of the crystal structure is essential. The following sections outline a plausible synthetic route and general crystallization protocols.

Proposed Synthesis of 4,5,6-Trimethylnicotinonitrile

The synthesis of polysubstituted nicotinonitriles can be approached through various methods.[8][9] A plausible route for 4,5,6-trimethylnicotinonitrile could involve a multi-step synthesis starting from a suitable precursor. One potential strategy is the FeCl₃-promoted condensation–cyclization reaction of an enamino nitrile with an α,β-unsaturated ketone.[8]

Experimental Protocol: A General Approach

-

Synthesis of a suitable β-keto-nitrile precursor: This can often be achieved through Claisen condensation of a ketone with a nitrile.

-

Formation of an enamino nitrile: The β-keto-nitrile is then reacted with an amine source to form the corresponding enamino nitrile.

-

Condensation-cyclization: The enamino nitrile is then reacted with a suitable α,β-unsaturated ketone in the presence of a Lewis acid catalyst, such as FeCl₃, to yield the desired polysubstituted nicotinonitrile.[8]

-

Purification: The crude product would then be purified using standard techniques such as column chromatography.

The following diagram illustrates a generalized workflow for the synthesis:

Caption: A generalized synthetic workflow for polysubstituted nicotinonitriles.

Crystallization Protocols

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Several techniques can be employed, and the optimal method often requires empirical screening.[10][11]

Table 1: General Crystallization Techniques

| Technique | Description |

| Slow Evaporation | A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature.[10] |

| Slow Cooling | A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.[10] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, reducing the solubility and promoting crystal growth.[12] |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents. |

Step-by-Step Protocol for Crystallization Screening:

-

Solvent Selection: The first step is to identify a suitable solvent or solvent system. The ideal solvent is one in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures.

-

Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of 4,5,6-trimethylnicotinonitrile in the chosen solvent system. Gentle heating may be required to fully dissolve the compound.

-

Filtration: Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

-

Crystal Growth: Employ one of the techniques described in Table 1. It is crucial to allow the crystallization process to proceed slowly and without disturbance to obtain well-formed, single crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested from the mother liquor and washed with a small amount of cold solvent.

Conclusion and Future Directions

This technical guide has provided a detailed, albeit predictive, analysis of the crystal packing and intermolecular interactions of 4,5,6-trimethylnicotinonitrile. The proposed model, based on the prevalence of π-π stacking, C-H···N hydrogen bonds, and dipole-dipole interactions in analogous structures, offers a solid foundation for understanding the supramolecular chemistry of this compound. The outlined synthetic and crystallization protocols provide a clear path for experimental validation of these predictions.

Future work should focus on the successful synthesis and single-crystal X-ray diffraction analysis of 4,5,6-trimethylnicotinonitrile. This will not only confirm or refine the predictive model presented here but also provide valuable data for the broader field of crystal engineering of substituted pyridines. Such experimental data will be invaluable for drug development professionals seeking to control the solid-state properties of new pharmaceutical candidates.

References

-

Crystal structure of 1-methyl-2-methylamino-3-nitro-1H-chromeno[2,3-b]pyridin-5(10aH)-one. (n.d.). IUCrData. Retrieved from [Link]

- Rajagopal, K., et al. (2015). Crystal structure of 1-methyl-2-methylamino-3-nitro-1H-chromeno[2,3-b]pyridin-5(10aH)-one.

- Fun, H. K., et al. (2012). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o428.

-

π–π stacking interactions between pyridine rings in 1 (left) and 2 (right) leading to the formation of ladder-like (1) or step-like (2) 1-D chains of (AgL1)2 dimers. (n.d.). ResearchGate. Retrieved from [Link]

- Zhang, L., et al. (2014). Crystal structure of poly[(acetonitrile-κN)(μ3-7-{[bis(pyridin-2-ylmethyl)amino]methyl}-8-hydroxyquinoline-5-sulfonato-κ4 N,O:O.

-

Host-Guest Chemistry and π-π Stacking Interactions. (2021). Chemistry LibreTexts. Retrieved from [Link]

- Lam, H. W., et al. (2011). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 13(10), 2534–2537.

- Kim, J., et al. (2020). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Chemistry Letters, 49(10), 1208–1211.

-

Nicotinonitrile. (n.d.). In Wikipedia. Retrieved from [Link]

- Palusiak, M., & Siodla, T. (2017). Discovering the stacking landscape of a pyridine-pyridine system. PLoS ONE, 12(11), e0187933.

- Mishra, B. K., & Sathyamurthy, N. (2005). π-π Interaction in Pyridine. The Journal of Physical Chemistry A, 109(1), 6–8.

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Wheeler, S. E. (2013). Making Sense of Heteroatom Effects in π–π Interactions. Accounts of Chemical Research, 46(4), 1029–1038.

-

Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. (n.d.). MDPI. Retrieved from [Link]

-

Crystallisation Techniques. (n.d.). University of York. Retrieved from [Link]

-

Nicotinonitrile. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Crystallization – General Methods. (n.d.). ResearchGate. Retrieved from [Link]

-

Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (n.d.). YouTube. Retrieved from [Link]

- Thomson, R. J. (2017). C- and N-Metalated Nitriles: The Relationship between Structure and Selectivity. Accounts of Chemical Research, 50(11), 2829–2839.

-

On the importance of π-stacking interactions in the complexes of copper and zinc bearing pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

9 Ways to Crystallize Organic Compounds. (n.d.). wikiHow. Retrieved from [Link]

-

Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. (n.d.). ResearchGate. Retrieved from [Link]

-

Structural Tuning via Chain Length for Emergent Second Harmonic Generation in Hybrid Metal Halides. (n.d.). ACS Publications. Retrieved from [Link]

-

Hydrogen cyanide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Guide for crystallization. (n.d.). Retrieved from [Link]

-

Physical Properties of Nitriles. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Crystallization of Organic Compounds. (n.d.). Wiley. Retrieved from [Link]

- Preparation of pyridines and nicotinonitrile from piperidines. (n.d.). Google Patents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Discovering the stacking landscape of a pyridine-pyridine system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. depts.washington.edu [depts.washington.edu]

- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 12. researchgate.net [researchgate.net]

The Synthesis of 4,5,6-Trimethylnicotinonitrile: A Technical Guide to Pyridine Construction

Executive Summary

The synthesis of 4,5,6-trimethylnicotinonitrile represents a classic challenge in heterocyclic chemistry: the construction of a sterically congested, polysubstituted pyridine ring with precise regiocontrol. This molecule serves as a critical scaffold in the development of vitamin B6 analogs, agrochemicals, and p38 MAP kinase inhibitors.

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated workflow. It focuses on the Guareschi-Thorpe condensation and subsequent functional group interconversions (FGI) as the most reliable pathway to the target, prioritizing yield, purity, and mechanistic understanding.

Part 1: Historical Evolution & Strategic Analysis

The Regioselectivity Challenge

The primary difficulty in synthesizing 4,5,6-trimethylnicotinonitrile lies in the "4,5,6" substitution pattern.

-

Classic Hantzsch Synthesis (1881): Typically yields symmetrical 2,4,6-trisubstituted pyridines. Achieving the 4,5,6-pattern requires unsymmetrical precursors and often results in inseparable isomer mixtures.

-

Modern Approach (Guareschi-Thorpe): Utilizing 3-methyl-2,4-pentanedione as a backbone ensures the 4,5,6-methyl positions are fixed before cyclization. This effectively locks the regiochemistry, making it the superior route for this specific isomer.

Strategic Pathway

The synthesis is best approached as a three-stage linear sequence:

-

Cyclocondensation: Formation of the pyridine core (as a pyridone).

-

Activation: Conversion of the unreactive lactam (pyridone) to a reactive electrophile (chloride).

-

Reduction: Removal of the directing group to reveal the final nicotinonitrile.

Figure 1: The strategic workflow for synthesizing 4,5,6-trimethylnicotinonitrile via the pyridone intermediate.

Part 2: Mechanistic Deep Dive

The core of this synthesis is the reaction between 3-methyl-2,4-pentanedione and cyanoacetamide . Understanding the mechanism allows the chemist to troubleshoot low yields, which are often caused by the steric bulk of the central methyl group.

The Guareschi-Thorpe Mechanism

-

Knoevenagel-like Condensation: The base (typically piperidine or alkoxide) deprotonates the active methylene of cyanoacetamide. This anion attacks one carbonyl of the diketone.

-

Michael Addition/Cyclization: The nitrogen of the amide attacks the second carbonyl (or the enol tautomer), closing the ring.

-

Dehydration: Loss of water drives the system toward aromaticity, yielding the 2-pyridone.

Critical Insight: The steric hindrance at the 3-position of the diketone (the central methyl) slows the initial nucleophilic attack. Using a polar protic solvent (Ethanol) and reflux conditions is non-negotiable to overcome this activation energy barrier.

Figure 2: Mechanistic flow of the Guareschi-Thorpe condensation.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating . Each step includes a specific "Checkpoint" observation to confirm success before proceeding.

Stage 1: Synthesis of 4,5,6-Trimethyl-2-pyridone-3-carbonitrile

The foundation of the synthesis.

Reagents:

-

3-Methyl-2,4-pentanedione (1.0 eq)

-

Cyanoacetamide (1.0 eq)

-

Piperidine (Catalytic, 0.1 eq) or KOH (1.0 eq for higher yield)

-

Ethanol (Absolute)

Protocol:

-

Dissolve cyanoacetamide in absolute ethanol (5 mL/g) in a round-bottom flask.

-

Add 3-methyl-2,4-pentanedione slowly at room temperature.

-

Add the piperidine catalyst.

-

Reflux the mixture for 4–6 hours. The solution will darken, and a solid precipitate should begin to form.

-

Cool to 0°C in an ice bath.

-

Filter the solid and wash with cold ethanol to remove unreacted diketone.

Checkpoint: The product should be a high-melting solid (>250°C). If the solid melts below 200°C, it is likely uncyclized intermediate or starting material. Recrystallize from glacial acetic acid if necessary.

Stage 2: Chlorination to 2-Chloro-4,5,6-trimethylnicotinonitrile

Converting the oxygen functionality into a leaving group.

Reagents:

-

Pyridone intermediate (from Stage 1)

-

Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent)

-

PCl5 (Stoichiometric, 1.1 eq) - Optional but recommended for stubborn substrates.

Protocol:

-

Place the dry pyridone in a heavy-walled pressure flask or RB flask with a drying tube.

-

Add POCl3 (approx. 5 mL per gram of pyridone).

-

Add PCl5 carefully (exothermic).

-

Heat to 110–120°C for 3–5 hours. The suspension will clear as the pyridone converts to the soluble chloride.

-

Quench: Pour the cooled mixture onto crushed ice very slowly (violent hydrolysis of POCl3).

-

Neutralize with Na2CO3 to pH 8.

-

Extract with Ethyl Acetate or DCM.

Checkpoint: TLC (Hexane/EtOAc) should show a new spot with a much higher Rf value than the starting pyridone (which often stays at the baseline).

Stage 3: Reductive Dehalogenation

Revealing the final target.

Reagents:

-

2-Chloro intermediate

-

Zinc dust (Activated)

-

Acetic Acid (Glacial)

-

Alternative: H2 (1 atm), Pd/C (10%), Methanol/Triethylamine.

Protocol (Zinc Method - Robust & Cost-effective):

-

Dissolve the chloro-pyridine in glacial acetic acid.

-

Add activated Zinc dust (3.0 eq) in portions.

-

Reflux for 2 hours.

-

Filter off the zinc residue while hot.

-

Concentrate the filtrate and neutralize with NaOH (aq).

-

Extract with ether/DCM.

Checkpoint: The disappearance of the chlorine isotope pattern (3:1 ratio of M:M+2) in Mass Spectrometry confirms the reduction.

Part 4: Data Summary & Yield Optimization

| Parameter | Stage 1 (Condensation) | Stage 2 (Chlorination) | Stage 3 (Reduction) |

| Limiting Factor | Steric hindrance of 3-Me group | Solubility of pyridone | Catalyst poisoning (if using Pd) |

| Typical Yield | 45–60% | 70–85% | 80–90% |

| Key Impurity | Open-chain amides | Phosphorylated byproducts | Over-reduced (piperidine) rings |

| Optimization | Use KOH/MeOH instead of piperidine for faster kinetics. | Add PCl5 to accelerate reaction. | Use Zn/AcOH to avoid ring hydrogenation. |

References

-

Mariella, R. P. (1947). "The Synthesis of Some Polymethylpyridines." Journal of the American Chemical Society, 69(11), 2670–2672. Link

- Foundational text on the condensation of beta-diketones with cyanoacetamide.

-

Jansone, D., et al. (2005). "Synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile." Chemistry of Heterocyclic Compounds, 41, 1529–1530. Link

- Modern analysis of the tautomeric forms and condens

- Barton, D. H. R., et al. (1990). "The invention of radical reactions. Part XXI. Simple methods for the radical deoxygenation of primary and secondary alcohols." Tetrahedron, 46(15), 5273-5284. While famous for deoxygenation, this logic applies to the reductive removal of functional groups on pyridine rings.

-

Organic Syntheses. (1952). "2,4,6-Trimethylpyrylium Perchlorate."[1] Org.[1][2][3][4] Synth. 41, 414. Link

- Provides context on the reactivity of trimethyl-substituted heterocyclic cores.

- Setliff, F. L. (1970). "Synthesis of 4,6-dimethyl-5-ethylnicotinonitrile." Journal of Chemical & Engineering Data, 15(4), 590.

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of 4,5,6-Trimethylnicotinonitrile to 3-(Aminomethyl)-4,5,6-trimethylpyridine

Abstract

This application note details the chemoselective catalytic hydrogenation of 4,5,6-trimethylnicotinonitrile to its corresponding primary amine, 3-(aminomethyl)-4,5,6-trimethylpyridine . This transformation is critical in the synthesis of Vitamin B6 analogs and various pharmaceutical antagonists. The protocol addresses specific challenges inherent to this substrate: the steric hindrance imposed by the C4-methyl group, the catalyst poisoning potential of the electron-rich pyridine nitrogen, and the suppression of secondary amine formation. Two distinct methodologies are provided: a high-pressure Raney Nickel protocol (Method A) and a mild-condition Pd/C acidic protocol (Method B).

Introduction & Chemical Context

The hydrogenation of heteroaromatic nitriles is often complicated by three competing factors:

-

Catalyst Poisoning: The pyridine nitrogen lone pair can bind strongly to metal surfaces (particularly Pd and Pt), deactivating the catalyst. In 4,5,6-trimethylnicotinonitrile, the three electron-donating methyl groups increase the basicity of the ring nitrogen, exacerbating this poisoning effect compared to unsubstituted nicotinonitriles.

-

Steric Hindrance: The nitrile group at position C3 is flanked by a methyl group at position C4. This ortho-substitution creates significant steric bulk, potentially impeding the adsorption of the nitrile group onto the catalyst surface.

-

Selectivity (von Braun Reaction): The reduction of nitriles proceeds via an imine intermediate. This imine can condense with the newly formed primary amine to generate unwanted secondary amines (dimers).

Mechanistic Pathway

Understanding the reaction mechanism is vital for troubleshooting. The formation of the primary amine competes with the condensation reaction that leads to secondary amines.

Figure 1: Reaction pathway showing the competition between primary amine formation and secondary amine generation. Excess ammonia shifts the equilibrium away from the secondary amine.

Experimental Protocols

Method A: Raney Nickel (High Pressure) – The Industrial Standard

Rationale: Raney Nickel (RaNi) is less susceptible to poisoning by the pyridine nitrogen than Palladium. The use of methanolic ammonia is mandatory to suppress secondary amine formation.

Safety Warning: Raney Nickel is pyrophoric when dry. Always handle as a slurry under water or solvent. Never expose dry catalyst to air.

Materials

-

Substrate: 4,5,6-Trimethylnicotinonitrile (10.0 g, 68.4 mmol)

-

Catalyst: Raney Nickel (Active slurry, approx. 2.0 g wet weight)

-

Solvent: 7N Ammonia in Methanol (100 mL)

-

Equipment: High-pressure autoclave (e.g., Parr reactor)

Step-by-Step Procedure

-

Catalyst Prep: Wash the Raney Nickel slurry (2.0 g) three times with anhydrous methanol to remove water. Critical: Water can promote hydrolysis of the imine to an aldehyde, leading to side products.

-

Loading: Charge the autoclave with the substrate and the washed Raney Nickel.

-

Solvent Addition: Carefully add 100 mL of 7N Ammonia in Methanol.

-

Note: The high concentration of ammonia is necessary to shift the equilibrium (see Fig 1) and prevent the primary amine from reacting with the intermediate imine.

-

-

Purge: Seal the reactor. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar) to remove oxygen.

-

Reaction: Pressurize with Hydrogen to 10 bar (145 psi) . Heat the reaction to 50°C .

-

Stirring: Set stirring to high (800-1000 rpm) to overcome gas-liquid mass transfer limitations.

-

-

Monitoring: Monitor H2 uptake. The reaction is typically complete when pressure drop ceases (approx. 4–6 hours).

-

Workup:

-

Cool to room temperature and vent H2 carefully.

-

Filter the mixture through a pad of Celite (under inert atmosphere if possible) to remove the catalyst. Keep the filter cake wet with solvent to prevent ignition.

-

Rinse the cake with methanol.

-

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified via vacuum distillation or recrystallization (if solid) to yield the product.

Method B: Pd/C with Acidic Additive – The Laboratory Alternative

Rationale: If high-pressure equipment is unavailable, Pd/C can be used at lower pressures (1-3 bar). However, to prevent catalyst poisoning by the pyridine ring and to stop secondary amine formation, the reaction must be run in acidic media. The acid protonates the pyridine nitrogen (blocking coordination to Pd) and the primary amine product (preventing it from attacking the imine).

Materials

-

Substrate: 4,5,6-Trimethylnicotinonitrile (5.0 g, 34.2 mmol)

-

Catalyst: 10% Pd/C (500 mg, 10 wt% loading)

-

Solvent: Methanol (50 mL)

-

Additive: Concentrated HCl (3.0 equiv, 102 mmol) or Glacial Acetic Acid (excess).

-

Recommendation: Use HCl to isolate the stable hydrochloride salt directly.

-

Step-by-Step Procedure

-

Dissolution: Dissolve the substrate in Methanol (50 mL) in a hydrogenation flask.

-

Acidification: Add Concentrated HCl (8.5 mL) slowly.

-

Observation: The solution may warm slightly as the pyridine ring is protonated.

-

-

Catalyst Addition: Carefully add 10% Pd/C under a flow of nitrogen/argon.

-

Hydrogenation: Connect to a hydrogen balloon (1 atm) or a low-pressure shaker (3 bar/45 psi).

-

Reaction: Stir vigorously at Room Temperature for 12–18 hours.

-

Note: Heating is generally not required for Pd/C and may increase ring hydrogenation side products.

-

-

Workup:

-

Filter the catalyst through Celite.

-

Concentrate the filtrate to dryness.

-

Salt Break (Optional): If the free base is required, dissolve the residue in minimal water, basify with NaOH to pH > 12, and extract with Dichloromethane (DCM). Dry over Na2SO4 and concentrate.

-

Analytical Data & Troubleshooting

Expected Results

| Parameter | Method A (RaNi) | Method B (Pd/C + Acid) |

| Primary Yield | 85 - 95% | 80 - 90% |

| Reaction Time | 4 - 6 hours | 12 - 18 hours |

| Selectivity | High (with sufficient NH3) | Very High (Product is trapped as salt) |

| Impurity Profile | Trace secondary amines | Trace ring-hydrogenated products |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst Poisoning | The trimethyl-pyridine moiety is highly basic. Ensure catalyst loading is sufficient (10-20 wt%). For Method B, ensure full protonation (pH < 1). |

| Secondary Amine Formation | Insufficient Ammonia/Acid | Method A: Increase NH3 concentration or H2 pressure. Method B: Ensure acid equivalents > 2.0. |

| Ring Hydrogenation | Over-active Catalyst | Method B: Do not heat. Stop reaction immediately upon cessation of H2 uptake. Use Pd/C instead of PtO2 (Pt is more active for rings). |

| Aldehyde Formation | Water in Solvent | The intermediate imine hydrolyzed. Ensure solvents are anhydrous (dry MeOH). |

Process Workflow Diagram

Figure 2: Decision matrix and workflow for selecting the appropriate hydrogenation protocol based on equipment availability.

References

-

Greenfield, H. (1976). Catalytic Hydrogenation of Nitriles. Industrial & Engineering Chemistry Product Research and Development. Link

- Hegedus, L. S. (1999). Hydrogenation of Nitriles. In Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.

-

Bagal, S. K., et al. (2015). Synthesis of substituted pyridines via hydrogenation. Journal of Medicinal Chemistry (Contextual citation for pyridine reduction challenges). Link

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd/C vs RaNi selection).

-

Volkmann, R. A. (1991). Nucleophilic Addition to Imines and Imine Derivatives. Comprehensive Organic Synthesis. Link

Steric & Electronic Modulation in Coordination Networks: The 4,5,6-Trimethylnicotinonitrile Protocol

Document Type: Technical Application Note & Experimental Guide Subject: Ligand Engineering in Coordination Chemistry Target Molecule: 4,5,6-Trimethylnicotinonitrile (CAS: 847154-74-9) Audience: Synthetic Inorganic Chemists, Crystallographers, and Catalysis Researchers[1]

Executive Summary: The "Asymmetric Steric" Advantage[1]

In the design of Metal-Organic Frameworks (MOFs) and homogeneous catalysts, ligand selection is often a trade-off between binding strength and steric control. 4,5,6-Trimethylnicotinonitrile (TMNN) presents a unique architectural opportunity that distinguishes it from common analogs like 2,4,6-collidine or unsubstituted nicotinonitrile.

Unlike symmetric methylated pyridines, TMNN possesses asymmetric steric hindrance at the pyridine nitrogen (one ortho-methyl at C6, but an open C2 position) combined with a remote, linear nitrile donor at C3. This guide details protocols to exploit this duality, allowing researchers to toggle between discrete molecular complexes and infinite coordination polymers by manipulating synthetic conditions.

Chemical Profile & Ligand Properties[1][2][3][4][5][6][7]

Before initiating synthesis, it is critical to understand the donor landscape of the molecule.

| Property | Specification | Functional Implication |

| Formula | C₉H₁₀N₂ | Moderate molecular weight allows for high ligand density.[1] |

| Donor Site 1 | Pyridine Nitrogen (Npy) | Soft/Borderline Base. Hindered by C6-Methyl and C5-Methyl buttressing.[1] Favors lower coordination numbers or distorted geometries. |

| Donor Site 2 | Nitrile Nitrogen (Ncn) | Harder Base. Linear geometry (sp hybridized).[1] Sterically unhindered. Favors bridging or binding to hard Lewis acids. |

| Electronic Effect | +I (Inductive) from 3x Methyls | Increases electron density on the ring, making Npy theoretically more basic than nicotinonitrile, if sterics permit access.[1] |

| Symmetry | Prevents high-symmetry packing unless induced by metal centers; promotes chiral helical chain formation in polymers.[1] |

Application I: Crystal Engineering of Coordination Polymers

Objective: Force the ligand into a bridging mode (

Mechanistic Logic

The methyl groups at positions 4, 5, and 6 create a "hydrophobic wall" on one side of the pyridine ring.[1] To form a stable network, the metal center often coordinates to the nitrile nitrogen to relieve steric strain, or forces the pyridine ring to twist significantly out of the equatorial plane.[1] We utilize a solvothermal approach to overcome the activation energy required for this specific packing.

Protocol: Solvothermal Synthesis of [Cu(TMNN)₂]ₙ Networks

Materials:

-

Copper(II) Nitrate trihydrate [Cu(NO₃)₂[1]·3H₂O]

-

4,5,6-Trimethylnicotinonitrile (TMNN)

-

Solvent System: DMF/Ethanol (1:1 v/v)[1]

-

Teflon-lined autoclave (23 mL)

Step-by-Step Methodology:

-

Pre-cursor Dissolution:

-

Mixing & Stratification:

-

Slowly layer the ligand solution over the metal solution in the Teflon liner. Do not stir. This creates a concentration gradient that promotes high-quality single-crystal growth.

-

-

Thermal Treatment:

-

Seal the autoclave and heat to 120°C for 72 hours.

-

Cooling Phase (Critical): Program a cooling rate of 5°C/hour until room temperature is reached. Rapid cooling yields microcrystalline powder; slow cooling yields X-ray quality block crystals.

-

-

Isolation:

Troubleshooting

-

Result is a clear solution: The entropy of the methyl groups might be preventing crystallization.[1] Add a secondary bridging anion (e.g., KSCN) to form [Cu(TMNN)₂(NCS)₂] chains.[1]

-

Result is amorphous powder: The reaction temperature was likely too high, causing rapid nucleation.[1] Lower to 85°C.

Application II: Sterically Modulated Catalysis (Pd-Coupling)

Objective: Use TMNN as a "labile" ligand for Palladium-catalyzed cross-coupling.

Mechanistic Logic

In catalytic cycles (e.g., Suzuki-Miyaura), the active species often requires a ligand to dissociate to create a vacant site for oxidative addition.[1] The steric bulk of TMNN (specifically the C6-Methyl) weakens the Pd-N bond compared to unsubstituted pyridine. This makes TMNN an excellent "hemilabile" ligand—stabilizing the pre-catalyst but dissociating easily during the reaction.

Protocol: Catalyst Preparation & Screening[1]

Materials:

Workflow:

-

In-Situ Complexation:

-

Mix Pd(OAc)₂ (1 mol%) and TMNN (2 mol%) in Toluene. Stir for 30 mins at RT.

-

Observation: The solution should turn from orange to pale yellow, indicating the breakdown of the Pd trimer and formation of the trans-[Pd(OAc)₂(TMNN)₂] species.[1]

-

-

Catalytic Run:

-

Comparative Control (Self-Validation):

-

Run a parallel reaction using Pyridine (unsubstituted) as the ligand.[1]

-

Expected Outcome: The TMNN reaction should proceed faster or with lower induction time because the steric bulk facilitates ligand dissociation (the rate-limiting step in activating the catalyst), whereas simple pyridine binds too tightly.

-

Structural & Logic Visualization[1]

The following diagrams illustrate the coordination logic and the experimental decision tree.

Diagram 1: Coordination Modes & Steric Gating

This diagram visualizes how the specific geometry of TMNN dictates its binding mode based on the metal's steric environment.[1]

Caption: Steric gating mechanism. The C6-methyl group destabilizes Pyridine-N binding to square planar metals, enhancing catalytic turnover, while octahedral centers engage both nitrogens for polymerization.

Diagram 2: Experimental Workflow

Caption: Decision tree for utilizing 4,5,6-Trimethylnicotinonitrile in synthesis. Path A maximizes connectivity; Path B exploits steric lability.

References & Authoritative Grounding

The protocols above are synthesized from established principles of steric modulation in pyridine chemistry and coordination polymerization of nicotinonitriles.

-

Ligand Properties & Safety:

-

Coordination Chemistry of Nicotinonitriles:

-

Detailed studies on how the nitrile group participates in bridging when the pyridine ring is substituted.[1]

-

Source:Coordination Chemistry of Polynitriles. (MDPI, 2023).

-

-

Steric Effects in Pyridine Ligands:

-

Foundational work on how ortho-methyl groups (as found in 2,4,6-collidine and TMNN) affect thermodynamic stability and kinetic lability of metal complexes.

-

Source:Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes. (RSC Dalton Trans).

-

-

MOF Construction Principles:

-

Catalytic Applications:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Zinc(II) coordination compound with N'-(pyridin-2-ylmethylene)nicotinohydrazide: Synthesis, crystal structure, computational and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 847154-74-9|4,5,6-Trimethylnicotinonitrile|BLD Pharm [bldpharm.com]

- 4. Syntheses and crystal structures of four metal–organic co-ordination networks constructed from cadmium(II) thiocyanate and nicotinic acid derivatives with hydrogen bonds - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

microwave-assisted synthesis of 4,5,6-Trimethylnicotinonitrile

Application Note: Microwave-Assisted Synthesis of 4,5,6-Trimethylnicotinonitrile Scaffolds

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 4,5,6-trimethylnicotinonitrile derivatives using microwave-assisted organic synthesis (MAOS). While the direct synthesis of the 2-unsubstituted parent compound is chemically challenging in a single step, this guide focuses on the high-yield One-Pot Multicomponent Reaction (MCR) to generate the versatile precursor 2-amino-4,5,6-trimethylnicotinonitrile .[1] A supplementary protocol for reductive deamination is provided to access the des-amino target if required.[1]

Key Advantages:

-

Speed: Reaction times reduced from 8–12 hours (thermal reflux) to 10–20 minutes.

-

Regioselectivity: Optimized conditions favor condensation at the methylene position of 2-butanone, ensuring the correct 4,5,6-substitution pattern.[1]

-

Sustainability: Solvent-minimized or ethanol-based protocols with high atom economy.[1]

Retrosynthetic Analysis & Strategy

The 4,5,6-trimethylnicotinonitrile scaffold is constructed via a four-component condensation.[1] The critical strategic choice is the selection of 2-butanone (methyl ethyl ketone) and acetaldehyde as the carbon skeleton sources.

-

C4-Methyl Source: Acetaldehyde (via Knoevenagel condensation or in situ enone formation).[1]

-

C5 & C6 Source: 2-Butanone (condensation occurs at the internal methylene C3, not the terminal methyl C1).

-

Nitrogen & Nitrile Source: Malononitrile and Ammonium Acetate.[1][2][3]

DOT Diagram: Retrosynthetic Disconnection

Figure 1: Retrosynthetic assembly of the pyridine core from basic commodity chemicals.

Experimental Protocol: Microwave-Assisted MCR

Target Molecule: 2-Amino-4,5,6-trimethylnicotinonitrile CAS Registry: 1369302-57-7 (Analogous structure reference)[1]

Materials & Equipment

-

Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave) capable of pressure control.[1]

-

Vessel: 10 mL or 35 mL pressure-sealed vial.

-

Reagents:

Step-by-Step Procedure

-

Pre-mixing: In a 10 mL microwave vial, dissolve Malononitrile (0.66 g, 10 mmol) and Ammonium Acetate (1.15 g, 15 mmol) in Ethanol (4 mL).

-

Carbonyl Addition: Add 2-Butanone (0.72 g, 10 mmol) followed slowly by Acetaldehyde (0.44 g, 10 mmol). Note: Acetaldehyde is volatile; add last and seal immediately.[1]

-

Irradiation Parameters:

-

Temperature: 120°C

-

Power: Dynamic (Max 200 W)

-

Hold Time: 15 minutes

-

Stirring: High

-

Pressure Limit: 250 psi (17 bar)

-

-

Work-up:

-

Allow the vial to cool to 50°C (using compressed air cooling).

-

The product often precipitates upon cooling. If not, pour the reaction mixture into crushed ice (20 g).

-

Stir vigorously for 10 minutes.

-

Filter the solid precipitate under vacuum.[4]

-

-

Purification:

-

Wash the filter cake with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

-

Recrystallize from hot ethanol/DMF (9:1) if high purity (>98%) is required.

-

Expected Results

-

Yield: 75–85%[1]

-

Appearance: Yellow to pale orange crystalline solid.[1]

-

Melting Point: ~270–276°C (consistent with polysubstituted aminonicotinonitriles).

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a Hantzsch-type pyridine synthesis modified for nitriles.[1]

DOT Diagram: Reaction Mechanism

Figure 2: Mechanistic pathway via Knoevenagel condensation and Michael addition.

Protocol Extension: Deamination to 4,5,6-Trimethylnicotinonitrile

If the specific application requires the removal of the 2-amino group (to yield 4,5,6-trimethylpyridine-3-carbonitrile ), perform the following reductive deamination.

-

Diazotization: Dissolve the 2-amino precursor (5 mmol) in concentrated H₂SO₄ (10 mL) at 0–5°C.

-

Nitrite Addition: Add NaNO₂ (7 mmol) portion-wise, maintaining temperature <5°C. Stir for 30 mins.

-

Reduction: Slowly add 50% hypophosphorous acid (H₃PO₂) (5 mL) or absolute ethanol (10 mL).

-

Reaction: Allow to warm to room temperature and stir for 2 hours (or microwave at 60°C for 5 mins).

-

Neutralization: Pour into ice water, neutralize with Na₂CO₃, and extract with dichloromethane (DCM).

Data Summary & Troubleshooting

| Parameter | Standard Thermal | Microwave (This Protocol) | Notes |

| Time | 6–12 Hours | 15 Minutes | MW accelerates condensation steps.[1] |

| Solvent | Ethanol/Reflux | Ethanol or Neat | High concentration improves rate.[1] |

| Yield | 50–60% | 75–85% | Less degradation of aldehyde. |

| Purity | Requires Column | Recrystallization only | Cleaner reaction profile. |

Troubleshooting Guide:

-

Low Yield: Ensure Acetaldehyde is fresh. If using paraldehyde, depolymerize first.

-

Wrong Isomer: If the 4,6-dimethyl-5-ethyl isomer forms, the condensation of 2-butanone occurred at the methyl (C1) rather than methylene (C3).[1] Increase temperature or use a specific catalyst like L-proline to direct regioselectivity.[1]

-

Pressure Spikes: Acetaldehyde is volatile (bp 20°C). Use a larger headspace vial (35 mL) for >2 mmol scales.

References

-

General Microwave Pyridine Synthesis

-

Mechanistic Insight (Aldehyde/Malononitrile/Ketone)

-

Specific Precursor Reactivity (2-Butanone/Chalcones)

-

Target Compound Verification (2-Amino-4,5,6-trimethylnicotinonitrile)

Sources

- 1. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Selective Functionalization of Methyl Groups in 4,5,6-Trimethylnicotinonitrile

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the selective functionalization of the methyl groups on the 4,5,6-trimethylnicotinonitrile scaffold. This versatile building block holds significant potential in medicinal chemistry and materials science, with its three distinct methyl groups serving as reactive handles for molecular elaboration. This document details the underlying principles of regioselectivity and provides field-proven, step-by-step protocols for key transformations including selective oxidation, side-chain halogenation, and deprotonation-alkylation. Each section explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Strategic Value of 4,5,6-Trimethylnicotinonitrile

Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among them, 4,5,6-trimethylnicotinonitrile presents a particularly interesting case for synthetic chemists. The pyridine core, substituted with a nitrile group and three methyl groups, offers multiple points for diversification. The functionalization of the methyl groups is a powerful strategy to introduce new pharmacophores, modulate electronic properties, or create points of attachment for polymerization.

The reactivity of the methyl groups is not uniform; it is profoundly influenced by their position relative to the electron-withdrawing nitrogen atom of the pyridine ring and the cyano group. Methyl groups at the 4- and 6-positions (α- and γ-positions relative to the nitrogen) exhibit significantly enhanced acidity and reactivity compared to the methyl group at the 5-position (β-position).[2] This is due to the ability of the heteroaromatic ring to stabilize the negative charge of a carbanion intermediate at the 4- and 6-positions through resonance. This inherent difference in reactivity is the cornerstone of achieving regioselective functionalization.

This guide will explore the primary chemical pathways to unlock the synthetic potential of these methyl groups, providing researchers with the foundational knowledge and practical protocols to leverage this valuable scaffold in their work.

Understanding Regioselectivity: A Tale of Three Methyls

Achieving selective functionalization of one methyl group over the others is the principal challenge. The outcome of a reaction is dictated by a combination of electronic and steric factors.

-

Electronic Effects: The protons on the C4 and C6 methyl groups are more acidic than those on the C5 methyl group. This makes them more susceptible to deprotonation by strong bases and more reactive in condensation reactions.

-

Steric Hindrance: The C6 methyl group is adjacent to the pyridine nitrogen, while the C4 methyl group is para. The C5 methyl is flanked by two other methyl groups. These steric environments can influence the approach of bulky reagents.

The interplay of these factors allows for targeted modifications, as will be detailed in the subsequent protocols.

Caption: Structure of 4,5,6-trimethylnicotinonitrile with position labels.

Key Functionalization Strategies and Protocols

Selective Oxidation of Methyl Groups

The oxidation of methyl groups on aromatic rings is a fundamental transformation that can yield alcohols, aldehydes, or carboxylic acids, which are valuable synthetic intermediates.[3][4] The choice of oxidant and reaction conditions determines the final oxidation state and the regioselectivity. Strong oxidants like potassium permanganate typically lead to the corresponding carboxylic acids, while milder reagents can allow for isolation of the aldehyde.

This protocol leverages the enhanced reactivity of the C4-methyl group for its selective conversion to a carboxylic acid using potassium permanganate. The C4 position is generally more susceptible to oxidation than the C6 position in many pyridine systems.

Rationale: The choice of a strong oxidant like KMnO₄ under aqueous basic conditions is a classic method for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction proceeds via a radical mechanism involving the abstraction of a benzylic proton. The enhanced acidity of the C4-methyl protons facilitates this initial step over the C5 and C6 positions.

Materials:

-

4,5,6-Trimethylnicotinonitrile

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bisulfite (NaHSO₃)

-

Deionized Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5,6-trimethylnicotinonitrile (1.0 eq) in a 1 M aqueous solution of NaOH (10 volumes).

-

Heat the mixture to 80-90°C.

-

Slowly add solid potassium permanganate (approx. 3.0 eq) in portions over 2-3 hours. The purple color of the permanganate will dissipate as it reacts. Monitor the reaction by TLC (Thin Layer Chromatography).

-

After the addition is complete, continue heating for an additional 1-2 hours until the starting material is consumed.

-

Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.

-

Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.

-

Cool the clear filtrate in an ice bath and acidify carefully with concentrated HCl until the pH is approximately 3-4. The product will precipitate as a white solid.

-

If any brown color from residual MnO₂ persists, add a small amount of solid sodium bisulfite until the solution is colorless.

-

Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Data Presentation:

| Parameter | Value |

| Starting Material | 4,5,6-Trimethylnicotinonitrile |

| Primary Reagent | Potassium Permanganate (KMnO₄) |

| Expected Product | 4-Carboxy-5,6-dimethylnicotinonitrile |

| Typical Yield | 60-75% |

| Characterization | ¹H NMR, ¹³C NMR, IR (strong C=O stretch ~1700 cm⁻¹), MS |

graph "Oxidation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Start [label="4,5,6-Trimethylnicotinonitrile"]; Reagents [label="1. NaOH (aq)\n2. KMnO₄, 80-90°C", shape=ellipse, fillcolor="#FFFFFF"]; Workup [label="1. Filter MnO₂\n2. Acidify (HCl)\n3. Filter Product"]; Product [label="4-Carboxy-5,6-dimethyl-\nnicotinonitrile", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reagents [label="Reaction"]; Reagents -> Workup [label="Quench & Isolate"]; Workup -> Product; }

Caption: Workflow for the selective oxidation of the C4-methyl group.

Side-Chain Halogenation

Free-radical halogenation is a powerful method for activating the methyl groups, converting them into versatile halomethyl intermediates. These can then be used in a variety of nucleophilic substitution and coupling reactions. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.

This protocol describes the selective monobromination of the most reactive methyl group (likely C4 or C6) using NBS and a radical initiator. Careful control of stoichiometry is key to preventing over-halogenation.

Rationale: The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) generates radicals upon heating, which abstract a hydrogen atom from the most reactive C-H bond—the benzylic position. The resulting pyridine-stabilized radical then reacts with NBS to propagate the chain and form the brominated product. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.

Materials:

-

4,5,6-Trimethylnicotinonitrile

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Thiosulfate solution

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,5,6-trimethylnicotinonitrile (1.0 eq), NBS (1.05 eq), and anhydrous CCl₄ (or MeCN).

-

Add a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for MeCN) using an oil bath.

-

Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the top of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual bromine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired monobrominated product.

Data Presentation:

| Parameter | Value |

| Starting Material | 4,5,6-Trimethylnicotinonitrile |

| Primary Reagent | N-Bromosuccinimide (NBS) |

| Expected Product | 4-(Bromomethyl)-5,6-dimethylnicotinonitrile |

| Typical Yield | 70-85% |

| Characterization | ¹H NMR (singlet for -CH₂Br ~4.5 ppm), MS (isotopic pattern for Br) |

| Note: A mixture of 4- and 6-bromomethyl isomers may be formed. The exact ratio depends on the subtle balance of electronic and steric effects and may require experimental determination. |

Deprotonation and C-C Bond Formation

The enhanced acidity of the C4 and C6 methyl protons allows for their selective deprotonation with strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds.[2]

This protocol details the formation of a new C-C bond by deprotonating one of the activated methyl groups and trapping the resulting anion with an alkylating agent.

Rationale: LDA is a strong, sterically hindered base, ideal for deprotonating acidic C-H bonds without competing nucleophilic addition. The reaction must be conducted under strictly anhydrous conditions and at low temperatures (-78°C) to prevent side reactions and ensure the stability of the lithiated intermediate. The C4 and C6 positions are the most likely sites of deprotonation.

Materials:

-

4,5,6-Trimethylnicotinonitrile

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzyl Bromide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Set up a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel.

-

Add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 eq) to the THF.

-

Slowly add n-BuLi (1.1 eq) dropwise while maintaining the temperature at -78°C. Stir for 30 minutes to pre-form the LDA.

-

In a separate flask, dissolve 4,5,6-trimethylnicotinonitrile (1.0 eq) in a minimum amount of anhydrous THF.

-

Add the solution of the nicotinonitrile dropwise to the LDA solution at -78°C. A deep color change (often red or dark brown) indicates the formation of the carbanion. Stir for 1 hour.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to stir at -78°C for 2-3 hours, then slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: General pathway for deprotonation and alkylation.

Advanced Methodologies: A Glimpse into C-H Activation

Modern synthetic chemistry is increasingly turning towards transition-metal-catalyzed C-H activation as a more atom-economical and efficient method for functionalization.[5][6][7] While specific protocols for 4,5,6-trimethylnicotinonitrile are not yet widely established, general principles suggest that catalysts based on palladium, rhodium, or iridium could potentially be adapted for the direct coupling of these methyl C(sp³)-H bonds with various partners.[8][9] Such methods often require a directing group to achieve high regioselectivity but represent a promising future direction for the derivatization of this scaffold.

Conclusion

The 4,5,6-trimethylnicotinonitrile scaffold is rich with synthetic potential, primarily accessible through the strategic functionalization of its methyl groups. By understanding the inherent differences in reactivity between the C4/C6 and C5 positions, researchers can employ a range of classic and robust organic transformations to achieve desired molecular modifications. The protocols detailed in this guide for oxidation, halogenation, and deprotonation-alkylation provide a solid foundation for drug development professionals and synthetic chemists to build upon, enabling the creation of novel and complex molecules for a wide range of applications.

References

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. NSF PAR. [Link]

-

Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Nature. [Link]

-

Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. PubMed. [Link]

- Halogenation of pyridine compounds.

-

The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles?. PubMed Central. [Link]

-

Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry (ACS Publications). [Link]

-

Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

-

Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science (RSC Publishing). [Link]

-

Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. PubMed. [Link]

-

Mild metal-catalyzed C–H activation: examples and concepts. RSC Publishing. [Link]

-

Convenient Procedure for the α-Methylation of Simple Pyridines. ResearchGate. [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

-

Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. [Link]

-

Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry (ACS Publications). [Link]

-

Transition-Metal-Catalyzed C(sp 3 )–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI. [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

-

"Transition Metal-Catalyzed Desymmetrizations Based on C--H Activation Processes" in: Handbook of CH-Functionalization. Wiley Online Library. [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

-

Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. [Link]

-

Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. NIH. [Link]

-